
(4-Vinylphenyl)triethoxysilane
概要
説明
“(4-Vinylphenyl)triethoxysilane” is a chemical compound with the molecular formula C14H22O3Si . It is also known by other names such as Benzene, 1-ethenyl-4-(triethoxysilyl)-, Triethoxy(4-vinylphenyl)silan, and Triéthoxy(4-vinylphényl)silane .
Synthesis Analysis
The synthesis of triethoxysilane, which is a key intermediate in the production of “this compound”, can be achieved through the direct reaction between ethanol and silicon. This reaction is catalyzed by CuCl and metallic Cu0 nanoparticles in a fixed-bed reactor .Molecular Structure Analysis
The molecular structure of “this compound” consists of a vinylphenyl group attached to a silicon atom, which is further connected to three ethoxy groups . The average mass of the molecule is 266.408 Da .Chemical Reactions Analysis
The main chemical reactions involving triethoxysilane, a key intermediate in the synthesis of “this compound”, include its preparation from silicon and ethanol, and its disproportionation to give monosilane (SiH4) and tetraethoxysilane .Physical And Chemical Properties Analysis
“this compound” has a density of 1.0±0.0 g/cm3, a boiling point of 288.4±0.0 °C at 760 mmHg, and a flash point of 128.8±0.0 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .科学的研究の応用
Catalysis: (4-Vinylphenyl)triethoxysilane has been studied in the context of catalysis, particularly in reactions like hydrosilylation. Li Weifan (2008) explored the use of vinyl triethoxysilane in the preparation of 4A zeolite supported platinum catalysts, noting their effectiveness in hydrosilylation reactions under mild conditions and potential for reuse (Li Weifan, 2008).
Surface Modification and Grafting: Triethoxysilane, including derivatives like this compound, has been used as a coupling agent in surface grafting applications. Pemberton, Jaeger, and Gengembre (1998) demonstrated its use in grafting poly(organophosphazene) to poly(vinyl alcohol) surfaces, resulting in increased hydrophobicity (Pemberton, Jaeger, & Gengembre, 1998).
Polymer Synthesis: This compound is instrumental in synthesizing various polymers. For instance, Truxa and Suchopárek (1990) used 4-vinylphenyl derivatives in the synthesis of polymers with heterocyclic groups, highlighting their versatility in radical polymerization (Truxa & Suchopárek, 1990).
Biocompatible Nanoparticles: In the field of biomedicine, this compound derivatives have been used to create biocompatible nanoparticles for cell imaging. Ma et al. (2014) synthesized homopolymers from vinyl tetraphenylethene, demonstrating significant aggregation-induced emission effects suitable for HeLa cell imaging studies (Ma et al., 2014).
Polymerization Initiators: It has been investigated as a photopolymerization initiator. Semenov et al. (1990) found organopolysilanes, including those derived from this compound, to be effective photoinitiators for the polymerization of vinyl-containing siloxane rubbers (Semenov et al., 1990).
Safety and Hazards
特性
IUPAC Name |
(4-ethenylphenyl)-triethoxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3Si/c1-5-13-9-11-14(12-10-13)18(15-6-2,16-7-3)17-8-4/h5,9-12H,1,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFPMGWJDWEAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C=C)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

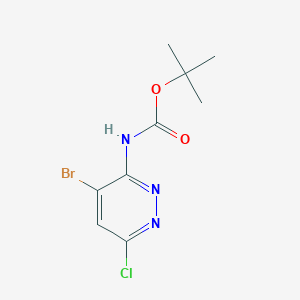
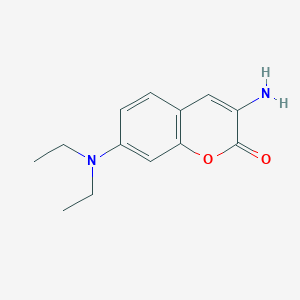
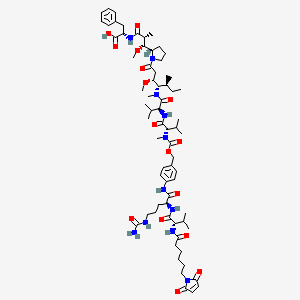
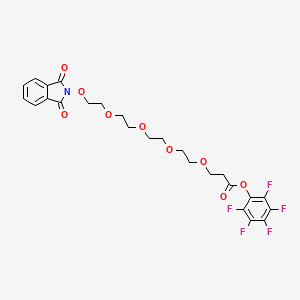
![6-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B8064978.png)
![6-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8064982.png)

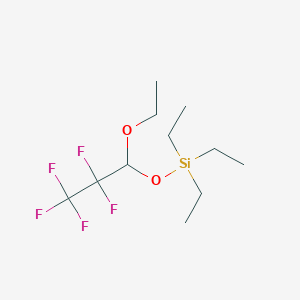
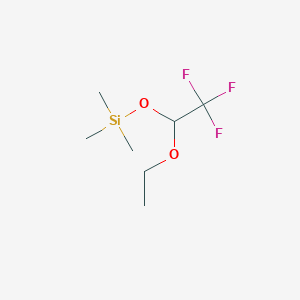
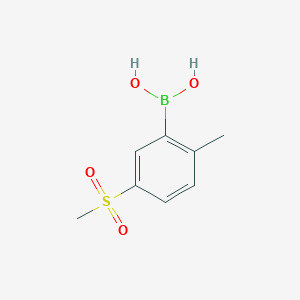
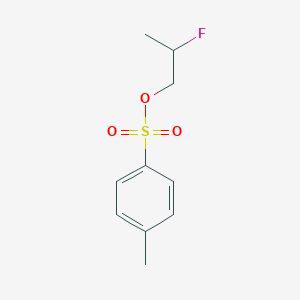
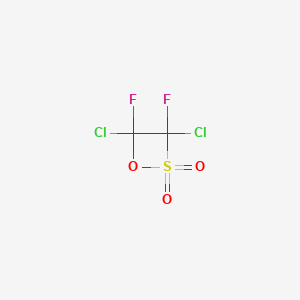
![[(Cyclohexylammonium)methyl]trifluoroborate internal salt](/img/structure/B8065048.png)
![4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B8065056.png)